Cas no 1807071-14-2 (Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate)

Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate is a fluorinated pyridine derivative with notable reactivity due to its difluoromethyl and nitro functional groups. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its electron-withdrawing substituents enhance its utility as an intermediate in nucleophilic substitution and cross-coupling reactions. The presence of both fluorine and difluoromethyl groups contributes to improved metabolic stability and bioavailability in derived compounds. Its ester moiety further allows for versatile derivatization, making it a flexible building block for heterocyclic chemistry. The compound's well-defined structure and high purity ensure consistent performance in research and industrial applications.
Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate structure
1807071-14-2 structure
商品名:Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate
CAS番号:1807071-14-2
MF:C9H7F3N2O4
メガワット:264.158092737198
CID:4885229

Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate
    • インチ: 1S/C9H7F3N2O4/c1-18-6(15)3-4-2-5(7(10)11)9(14(16)17)13-8(4)12/h2,7H,3H2,1H3
    • InChIKey: XIMMIJKZYNJOIW-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(CC(=O)OC)C=C(C(F)F)C([N+](=O)[O-])=N1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 323
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 85

Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029032303-250mg
Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate
1807071-14-2 95%
250mg
$1,058.40 2022-03-31
Alichem
A029032303-500mg
Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate
1807071-14-2 95%
500mg
$1,752.40 2022-03-31
Alichem
A029032303-1g
Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate
1807071-14-2 95%
1g
$3,126.60 2022-03-31

Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate 関連文献

Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetateに関する追加情報

Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate (CAS No. 1807071-14-2): A Comprehensive Overview

Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate (CAS No. 1807071-14-2) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The molecular structure of Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate is composed of a pyridine ring substituted with a difluoromethyl group, a fluoro group, and a nitro group, along with an acetate ester moiety. These functional groups contribute to the compound's unique chemical properties and biological activity. The presence of fluorine atoms, in particular, enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to improve pharmacokinetic properties and target specificity. Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate is no exception. Its structural features make it a valuable intermediate in the synthesis of various bioactive molecules, including those with potential anti-inflammatory, anti-cancer, and anti-viral activities.

In the context of medicinal chemistry, Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate has been explored as a building block for the synthesis of novel pyridine derivatives. These derivatives have shown promising results in preclinical studies, demonstrating potent activity against various disease targets. For instance, one study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway.

The nitro group present in Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate plays a crucial role in its biological activity. Nitro compounds are known for their ability to undergo reduction to form nitroso and amino derivatives, which can interact with biological targets through various mechanisms. This property makes Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate a versatile starting material for the development of prodrugs and other bioactive molecules.

Beyond its use as an intermediate in drug synthesis, Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate has also been investigated for its potential as a standalone therapeutic agent. Preliminary studies have shown that this compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. This selective cytotoxicity is attributed to its ability to disrupt specific cellular processes that are aberrant in cancer cells but not in healthy cells.

The acetate ester moiety in Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate adds another layer of complexity to its chemical profile. Esters are known for their hydrolytic instability, which can be advantageous in drug delivery systems where controlled release is desired. By carefully modulating the hydrolysis rate of the acetate ester, researchers can optimize the pharmacokinetic properties of the final drug product.

In addition to its potential therapeutic applications, Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate has also been studied for its utility as a research tool. Its unique chemical structure makes it an excellent probe for investigating enzyme-substrate interactions and other biochemical processes. For example, it has been used to study the selectivity and mechanism of action of various enzymes involved in metabolic pathways.

The synthesis of Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate typically involves multi-step procedures that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. These improvements have facilitated its broader application in both academic research and industrial settings.

In conclusion, Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate (CAS No. 1807071-14-2) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for further investigation and development as a therapeutic agent or research tool. As ongoing research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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